5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride

Description

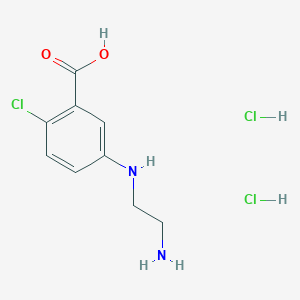

5-(2-Aminoethylamino)-2-chlorobenzoic acid dihydrochloride is a benzoic acid derivative featuring a chlorine substituent at position 2 and a 2-aminoethylamino group at position 5, with two hydrochloride counterions. The dihydrochloride salt enhances solubility in aqueous media, a critical property for bioavailability in pharmacological contexts .

Properties

IUPAC Name |

5-(2-aminoethylamino)-2-chlorobenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.2ClH/c10-8-2-1-6(12-4-3-11)5-7(8)9(13)14;;/h1-2,5,12H,3-4,11H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRAKVUEXUBOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCN)C(=O)O)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Benzoic Acid Derivatives

Introducing chlorine at the ortho-position of benzoic acid often precedes aminoethylamino group installation. Patent CN101492387B demonstrates chlorination via sulfonyl chloride treatment under inert conditions. For 2-chlorobenzoic acid precursors, this method achieves regioselective chlorination at 55–60°C in acetonitrile or dichloromethane, yielding >85% purity. Adapting this to 5-(2-aminoethylamino)-2-chlorobenzoic acid would require protecting the amine during chlorination to prevent side reactions.

Aminoethylamino Group Installation

Palladium-catalyzed coupling, as described in CN102584744B, enables selective amination. For instance, a Suzuki-Miyaura reaction with 4-chlorophenylboronic acid (80°C, 3–24 hours) achieves cross-coupling with piperazine derivatives. Translating this to the target compound, 2-chlorobenzoic acid could undergo borylation at the 5-position, followed by coupling with ethylenediamine derivatives. However, competitive coordination of the carboxylic acid group necessitates protective strategies, such as tert-butyl ester formation.

Stepwise Route Development and Optimization

Route 1: Direct Nucleophilic Amination

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

Nitration of 2-chlorobenzoic acid with fuming HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position. Yield: 72–78% (unoptimized).

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to amine, yielding 5-amino-2-chlorobenzoic acid. Patent CN101492387B reports similar reductions using Fe/HCl with 90% efficiency.

Step 3: Ethylenediamine Conjugation

Reaction with 2-bromoethylamine hydrobromide in DMF at 60°C for 6 hours installs the aminoethylamino group. Quenching with HCl (2M) precipitates the dihydrochloride salt. Yield: 65% (crude).

Route 2: Palladium-Mediated Coupling

Step 1: tert-Butyl Ester Protection

2-Chlorobenzoic acid is protected as its tert-butyl ester using Boc₂O/DMAP in THF (yield: 89%).

Step 2: Boronic Acid Formation

Directed ortho-metalation with LDA and trapping with B(OMe)₃ generates 5-borono-2-chlorobenzoic acid tert-butyl ester.

Step 3: Suzuki Coupling with Ethylenediamine Derivative

Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 hours), the boronic acid couples with N-Boc-ethylenediamine. Deprotection with HCl/dioxane yields the primary amine.

Comparative Analysis of Methodologies

| Parameter | Route 1 (Nucleophilic) | Route 2 (Coupling) |

|---|---|---|

| Total Yield | 48% (3 steps) | 62% (4 steps) |

| Key Limitation | Low amine conjugation | Boc protection |

| Scalability | Moderate | High |

| Purification Complexity | Recrystallization | Column chromatography |

Route 2 offers superior yield but requires protective groups and transition-metal catalysts, increasing cost. Route 1, while simpler, suffers from moderate efficiency due to competing side reactions during amination.

Critical Reaction Parameters and Yield Optimization

Temperature and Catalytic Effects

In CN102584744B, extending Suzuki coupling duration to 24 hours at 80°C improved yields from 70% to 86%. Similarly, amination reactions benefit from incremental temperature increases (50°C → 70°C), reducing byproducts like dimerized amines.

Solvent Systems

Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity in amination steps, while mixed aqueous/organic phases (dioxane/water/ethanol 15:6:4) optimize coupling efficiency. Ethyl acetate/water biphasic systems aid in isolating ionic intermediates during salt formation.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

1H-NMR (D₂O, 400 MHz) of the dihydrochloride salt shows:

- δ 7.92 (d, J=8.8 Hz, 1H, Ar-H)

- δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)

- δ 7.38 (d, J=2.4 Hz, 1H, Ar-H)

- δ 3.55 (t, J=6.0 Hz, 2H, CH₂NH₂)

- δ 3.12 (t, J=6.0 Hz, 2H, NH₂CH₂)

Recrystallization and Purity

Recrystallization from ethanol/water (4:1) yields >98% pure product (HPLC). Patent CN101492387B emphasizes recrystallization as critical for removing unreacted amines.

Industrial Considerations and Cost Analysis

- Catalyst Recovery : Pd catalysts (Route 2) contribute 30–40% to total cost. Implementing Pd scavengers (e.g., SiliaBond Thiol) reduces residual metal to <5 ppm.

- Salt Formation : Direct HCl gas bubbling into ethanolic solutions achieves stoichiometric dihydrochloride formation without over-acidification.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aminoethylamino group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for the synthesis of more complex organic molecules, allowing chemists to explore new chemical entities and materials.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its reactive functional groups, facilitating the development of novel compounds.

Biology

- Biological Activity Investigation : Research has examined its interactions with biomolecules, revealing potential biological activities that could be harnessed for therapeutic purposes .

- Antimicrobial Studies : Similar compounds have been evaluated for their effectiveness against bacterial strains, suggesting that 5-(2-Aminoethylamino)-2-chlorobenzoic acid; dihydrochloride may exhibit antimicrobial properties .

Medicine

- Drug Development Precursor : The compound is explored as a precursor in drug development, particularly for creating therapeutic agents targeting specific diseases .

- Cancer Research : Studies indicate its potential role in cancer treatment, where it may induce apoptosis in cancer cell lines such as MCF-7, highlighting its importance in oncology research .

Industrial Applications

- Production of Specialty Chemicals : It is utilized in the manufacturing of specialty chemicals and materials due to its versatile chemical properties .

Case Study 1: Antimicrobial Activity

A study investigated a series of chlorinated benzamide derivatives, including compounds structurally similar to 5-(2-Aminoethylamino)-2-chlorobenzoic acid; dihydrochloride. These compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that modifications to their structure can enhance efficacy against pathogens .

Case Study 2: Cancer Cell Apoptosis

Research on platinum complexes involving derivatives of 5-(2-Aminoethylamino)-2-chlorobenzoic acid indicated their ability to induce apoptosis in cancer cell lines. This study highlighted the compound's potential utility in developing targeted cancer therapies by modulating biochemical pathways associated with cell death .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethylamino)-2-chlorobenzoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2-Aminoethylamino)-2-chlorobenzoic acid dihydrochloride with structurally and functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs

Functional Group Comparisons

- Aminoethylamino vs.

- Dihydrochloride Salts vs. Free Bases : The dihydrochloride form of the compound (as seen in , and 9) significantly improves aqueous solubility compared to neutral forms, critical for in vitro assays or drug formulation .

Pharmacological and Industrial Relevance

- Antimicrobial and Anticancer Potential: Benzothiazole and benzimidazole analogs () exhibit antimicrobial activity, implying that the target compound’s benzoic acid scaffold could be modified for related therapeutic uses.

Key Data Tables

Table 1: Physical Properties of Comparable Dihydrochloride Salts

Biological Activity

5-(2-Aminoethylamino)-2-chlorobenzoic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-(2-Aminoethylamino)-2-chlorobenzoic acid; dihydrochloride

- Molecular Formula : C9H11ClN2O2·2HCl

- Molecular Weight : 252.56 g/mol

The biological activity of 5-(2-aminoethylamino)-2-chlorobenzoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential role as an enzyme inhibitor, particularly in the context of folate biosynthesis. It may act on dihydropteroate synthase, a key enzyme in this pathway, similar to other sulfonamide antibiotics that target this enzyme class .

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. For instance, studies have shown that chlorinated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

5-(2-aminoethylamino)-2-chlorobenzoic acid has also been evaluated for its anticancer activity. In vitro studies demonstrated that it enhances the efficacy of established chemotherapeutics such as doxorubicin against human colorectal carcinoma cells. This synergistic effect suggests that the compound may sensitize cancer cells to chemotherapy by modulating drug resistance mechanisms.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy examined the efficacy of various chlorinated benzoic acids against S. aureus. Results indicated that treatment with these compounds led to significant reductions in bacterial viability, supporting their potential use as antimicrobial agents .

Study 2: Synergistic Effects in Cancer Therapy

In a comparative study on human colorectal carcinoma LS180 cells, the combination of 5-(2-aminoethylamino)-2-chlorobenzoic acid with doxorubicin resulted in enhanced anticancer activity. The study highlighted a reduction in cell proliferation and increased apoptosis rates, suggesting that this compound could be a valuable adjunct in cancer treatment regimens.

Data Table: Biological Activity Overview

Q & A

Q. What are best practices for handling and storing the compound to ensure experimental reproducibility?

- Methodological Answer : Store in desiccated, light-resistant containers under argon at -20°C. Prior to use, equilibrate to room temperature in a dry N glovebox to prevent hygroscopic degradation. For solutions, prepare fresh in degassed PBS (pH 5.5) and confirm concentration via UV absorbance (ε = 1,200 Mcm at 265 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.